molecular formula C9H18O2 B8800327 2,2-Diethyltetrahydro-2H-pyran-4-OL

2,2-Diethyltetrahydro-2H-pyran-4-OL

Cat. No.: B8800327
M. Wt: 158.24 g/mol
InChI Key: MKULJKMGEKBROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethyltetrahydro-2H-pyran-4-OL is a substituted derivative of tetrahydro-2H-pyran-4-ol (CAS 2081-44-9), a six-membered cyclic ether-alcohol with a hydroxyl group at position 4 and oxygen in the pyran ring . The diethyl substituents at the 2-position modify its steric, electronic, and physicochemical properties. The parent compound, tetrahydro-2H-pyran-4-ol, has a molecular formula of C₅H₁₀O₂, a molar mass of 102.13 g/mol, and is used as a solvent or intermediate in organic synthesis . For the diethyl derivative, the molecular formula is inferred as C₉H₁₈O₂ (molar mass ≈ 158.23 g/mol), with increased lipophilicity and reduced polarity due to the ethyl groups.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2,2-diethyloxan-4-ol

InChI

InChI=1S/C9H18O2/c1-3-9(4-2)7-8(10)5-6-11-9/h8,10H,3-7H2,1-2H3

InChI Key

MKULJKMGEKBROC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CCO1)O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,2-Diethyltetrahydro-2H-pyran-4-OL with structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Solubility (Water) Key Applications
Tetrahydro-2H-pyran-4-ol (parent) C₅H₁₀O₂ 102.13 ~200–210 (est.) Moderate Solvent, pharmaceutical intermediate
2-Methyltetrahydro-2H-pyran-4-ol C₆H₁₂O₂ 116.16 ~215–225 (est.) Low Organic synthesis
4-Methyltetrahydro-2H-pyran-4-ol C₆H₁₂O₂ 116.16 ~210–220 (est.) Moderate Polymer precursor
This compound C₉H₁₈O₂ 158.23 ~240–250 (est.) Very low Lipophilic intermediates, drug design

Notes:

  • Boiling Points : Increased alkyl substitution (e.g., diethyl vs. methyl or parent) elevates boiling points due to greater van der Waals interactions.
  • Solubility : The diethyl derivative’s water solubility is significantly reduced compared to the parent compound, aligning with its higher logP (estimated ~2.5–3.0).

Reactivity and Functional Group Behavior

  • Hydroxyl Group Acidity : The hydroxyl group in tetrahydro-2H-pyran-4-ol derivatives exhibits moderate acidity (pKa ~14–16). Substitution with electron-donating ethyl groups slightly decreases acidity compared to the parent compound .
  • Oxidation Stability : The diethyl derivative is less prone to oxidation than unsaturated analogs (e.g., 2H-chromenes) due to the saturated pyran ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.